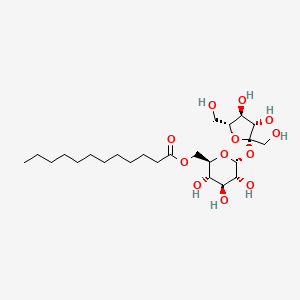

Sucrose monolaurate

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUHOFWIXKIURA-VQXBOQCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156500 | |

| Record name | Sucrose, 6-laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13039-40-2 | |

| Record name | Sucrose, 6-laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose, 6-laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCROSE, 6-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AN420DS8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sucrose Monolaurate: A Technical Guide to its Mechanism of Action as a Permeation Enhancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucrose monolaurate (SML), a non-ionic surfactant and food-grade emulsifier, has garnered significant attention as a potent permeation enhancer for improving the oral bioavailability of poorly absorbed drugs. Its mechanism of action is multifaceted, primarily involving the modulation of both paracellular and transcellular pathways of intestinal absorption. This technical guide provides an in-depth analysis of the core mechanisms by which SML enhances drug permeation, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows. The primary modes of action include the disruption of tight junction integrity, leading to an increase in paracellular transport, and the fluidization of the cell membrane, which facilitates transcellular passage.

Core Mechanisms of Action

This compound's efficacy as a permeation enhancer stems from its amphiphilic nature, possessing a hydrophilic sucrose head and a lipophilic laurate tail. This structure allows it to interact with and transiently disrupt the intestinal epithelial barrier.

Paracellular Pathway Modulation: Opening of Tight Junctions

The primary mechanism attributed to SML is the reversible opening of tight junctions (TJs), the protein complexes that regulate the paracellular space between adjacent epithelial cells.[1][2][3] This leads to a temporary increase in the permeability of the intestinal epithelium to drugs, particularly macromolecules.[1][2]

Key effects on the paracellular pathway include:

-

Reduction in Transepithelial Electrical Resistance (TEER): SML induces a concentration-dependent and transient decrease in TEER, a key indicator of tight junction integrity, in both in vitro cell models like Caco-2 monolayers and ex vivo rat intestinal tissues.[1][4][5]

-

Altered Expression of Tight Junction Proteins: Studies have shown that SML can alter the expression of crucial tight junction proteins. For instance, it has been observed to affect the localization of Zonula Occludens-1 (ZO-1), a key scaffolding protein in the tight junction complex.[1][2]

-

Increased Permeability of Paracellular Markers: The opening of tight junctions is further evidenced by the increased permeation of paracellular markers such as mannitol and fluorescein isothiocyanate-dextran (FD4).[1][2]

While some studies using immunohistochemistry and electron microscopy did not observe visible openings of tight junctions, they did note alterations in the structure of filamentous actin microfilaments, which are known to regulate tight junction function.[6]

Transcellular Pathway Modulation: Membrane Fluidization

In addition to its effects on tight junctions, SML also enhances permeation through the transcellular route by interacting with the lipid bilayer of epithelial cells.[6]

Key effects on the transcellular pathway include:

-

Plasma Membrane Fluidization: As a surfactant, SML inserts its lipophilic tail into the cell membrane, disrupting the ordered structure of the lipid bilayer and increasing its fluidity.[1][6] This increased fluidity is thought to facilitate the passage of drug molecules across the cell membrane.

-

Changes in Membrane Potential: SML has been shown to increase the plasma membrane potential and decrease the mitochondrial membrane potential in Caco-2 cells, suggesting a direct interaction with and perturbation of the cell membrane.[1][2]

It is important to note that SML's action as a permeation enhancer does not appear to involve the inhibition of efflux pumps like P-glycoprotein (P-gp).[6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of this compound on intestinal permeability.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)

| Experimental Model | SML Concentration | Observation | Reference |

| Caco-2 Monolayers | 0.5 mM | Transient reduction in TEER. | [1] |

| Caco-2 Monolayers | 1 mM | Irreversible reduction in TEER. | [1] |

| Caco-2 Monolayers | Up to 0.2 mM | Significant reduction in resistance and impedance. | [6] |

| Rat Colonic Mucosae | 1.5 - 10 mM | Concentration-dependent TEER reductions. | [1] |

| Rat Intestinal Mucosae | 8 mM | 80% reduction in TEER within 5 minutes. | [4] |

Table 2: Effect of this compound on the Apparent Permeability Coefficient (Papp) of Paracellular Markers

| Experimental Model | Marker | SML Concentration | Fold Increase in Papp | Reference |

| Caco-2 Monolayers | [14C]-Mannitol | 1 mM | Significant increase. | [1][5] |

| Rat Colonic Mucosae | [14C]-Mannitol | 10 mM | 2.6-fold | [1] |

| Rat Colonic Mucosae | FD4 | 10 mM | 8.2-fold | [1] |

| Rat Intestinal Mucosae | [14C]-Mannitol | Not specified | Concentration-dependent increase. | [4] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the permeation-enhancing effects of this compound.

Caco-2 Cell Culture and Permeability Studies

-

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, are widely used as an in vitro model of the intestinal barrier.

-

Culture Conditions: Cells are typically cultured on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

-

TEER Measurement: TEER is measured using an epithelial volt-ohm meter (e.g., Millicell® ERS-2) to assess the integrity of the cell monolayer before and after the addition of SML.

-

Permeability Assay: A marker substance (e.g., [14C]-mannitol or FD4) is added to the apical side of the Transwell® insert. Samples are taken from the basolateral side at various time points to determine the flux of the marker across the monolayer. The apparent permeability coefficient (Papp) is then calculated.

Ex Vivo Ussing Chamber Studies with Rat Intestinal Mucosae

-

Tissue Preparation: Segments of rat intestine (e.g., jejunum or colon) are excised, and the muscle layers are stripped away to isolate the mucosal layer.

-

Ussing Chamber Setup: The isolated mucosa is mounted in an Ussing chamber, which separates the tissue into apical and basolateral compartments, mimicking the in vivo environment.

-

TEER and Permeability Measurement: TEER is measured by passing a current across the tissue. The permeability of paracellular markers is assessed by adding the marker to the apical side and measuring its appearance on the basolateral side over time.

In Vivo Rat Intestinal Instillation Studies

-

Animal Model: Anesthetized rats are used to create closed loops of the small or large intestine.

-

Instillation: A solution containing a model drug (e.g., insulin) with or without SML is instilled into the ligated intestinal loop.

-

Pharmacodynamic/Pharmacokinetic Analysis: Blood samples are collected over time to measure the systemic absorption of the drug (e.g., by monitoring blood glucose levels for insulin).[1][2]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action and experimental workflows.

Signaling Pathways and Mechanisms of Action

Caption: Mechanism of Action of this compound.

Experimental Workflow for In Vitro Permeability Studies

Caption: In Vitro Permeability Study Workflow.

Conclusion

This compound stands out as a promising permeation enhancer with a well-characterized, dual mechanism of action that involves both the paracellular and transcellular pathways. Its ability to transiently and reversibly open tight junctions, as demonstrated by reductions in TEER and increased permeability of paracellular markers, is a key contributor to its efficacy. Concurrently, its interaction with the cell membrane, leading to increased fluidity, further facilitates drug transport. The quantitative data and established experimental protocols provide a solid foundation for its continued investigation and potential application in the development of oral drug formulations for molecules with poor membrane permeability. Further research focusing on the specific molecular interactions with tight junction proteins and the precise impact on membrane lipid dynamics will continue to refine our understanding of this potent excipient.

References

- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Critical Micelle Concentration of Sucrose Monolaurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose monolaurate, a non-ionic surfactant derived from sugar and lauric acid, is gaining significant attention in the pharmaceutical and biotechnology industries. Its favorable safety profile, biodegradability, and versatile properties make it an attractive excipient for drug delivery systems, protein stabilization, and as a solubilizing agent. A fundamental parameter governing the behavior of this compound in solution is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. Understanding and accurately determining the CMC of this compound is crucial for optimizing formulations, ensuring product stability, and controlling drug release profiles.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the CMC of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement appropriate experimental techniques, interpret the resulting data, and understand the factors that can influence this critical parameter.

Core Principles of Micellization

Below the CMC, this compound molecules exist predominantly as monomers in solution. As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. Once the interface is saturated, further increases in concentration beyond the CMC lead to the spontaneous formation of micelles. This process is driven by the hydrophobic effect, where the hydrophobic lauryl chains of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic sucrose headgroups remain exposed to the aqueous environment.

The formation of micelles is a dynamic equilibrium process, and the CMC can be influenced by various factors, including temperature, pH, and the presence of electrolytes or other excipients in the formulation.

Key Experimental Methods for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. The most common and suitable methods for non-ionic surfactants are detailed below.

Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration of monomers increases and they adsorb at the air-water interface. Once the CMC is reached and micelles form, the concentration of monomers in the bulk solution remains relatively constant, and thus the surface tension reaches a plateau. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[1] This method is considered a standard and reliable technique for determining the CMC of both ionic and non-ionic surfactants.[2]

Experimental Protocol (Wilhelmy Plate Method):

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water (e.g., Milli-Q). Ensure complete dissolution, which may be aided by gentle heating and stirring.

-

Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 1 mM).

-

-

Instrument Setup and Calibration:

-

Use a tensiometer equipped with a Wilhelmy plate (a thin plate of platinum or iridium).

-

Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove organic contaminants.

-

Calibrate the instrument using high-purity water, which has a well-known surface tension (approximately 72 mN/m at 25°C).

-

-

Measurement:

-

Pour a sufficient volume of the lowest concentration sample into a clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution to a depth of 2-5 mm.

-

Allow the system to equilibrate for a few minutes until a stable surface tension reading is obtained.

-

Record the surface tension value.

-

Clean and dry the sample vessel and the Wilhelmy plate between measurements with different concentrations.

-

Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope where surface tension decreases with increasing concentration. The second region, above the CMC, will be nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

References

enzymatic synthesis and purification of sucrose monolaurate for laboratory scale

An In-depth Technical Guide to the Laboratory-Scale Enzymatic Synthesis and Purification of Sucrose Monolaurate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the enzymatic synthesis and subsequent purification of this compound (SML) on a laboratory scale. Sucrose esters of fatty acids, such as SML, are non-toxic, biodegradable surfactants with significant applications in the pharmaceutical, cosmetic, and food industries as emulsifiers and antimicrobial agents.[1] Enzymatic synthesis offers a key advantage over traditional chemical methods by providing higher regioselectivity and operating under milder reaction conditions, thus minimizing byproduct formation and energy consumption.[1][2]

Enzymatic Synthesis of this compound

The core of the synthesis is a transesterification reaction. In this process, an enzyme, typically a lipase or protease, catalyzes the transfer of an acyl group from a donor molecule to sucrose.

Principle of Reaction

The enzymatic synthesis of SML involves the reaction of sucrose with an activated lauric acid derivative, most commonly vinyl laurate, in a non-aqueous solvent system. Vinyl laurate is often preferred as the acyl donor because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, making the reverse reaction thermodynamically unfavorable and driving the synthesis towards a higher yield.[3][4] The enzyme facilitates the formation of an ester bond between the hydroxyl group of sucrose and the carbonyl group of the laurate.

Key Experimental Components and Considerations

-

Enzyme Selection: The choice of enzyme is critical for both reaction efficiency and regioselectivity.

-

Lipases: Lipases are widely used. Lipase from Candida antarctica (often immobilized as Novozym 435) and Thermomyces lanuginosa (e.g., Lipozyme TL IM) are highly effective.[1][2][3] T. lanuginosa lipase is noted for its high regioselectivity towards the 6-hydroxyl group of the glucose moiety in sucrose.[3]

-

Proteases: Certain proteases, such as the alkaline protease Protex 6L from Bacillus licheniformis, have demonstrated exceptionally high efficiency and regioselectivity, converting sucrose to 1'-O-lauroylsucrose with high yields.[5]

-

-

Solvent System: A significant challenge is the poor mutual solubility of hydrophilic sucrose and hydrophobic vinyl laurate. A carefully selected solvent system is required to create a suitable microenvironment for the enzyme and facilitate reactant interaction.

-

Binary Mixtures: Mixtures of a polar aprotic solvent and a less polar solvent are common. Dimethyl sulfoxide (DMSO) is frequently used to dissolve sucrose, while a tertiary alcohol like tert-butanol or tert-amyl alcohol serves as the bulk reaction medium.[1][5][6]

-

Ionic Liquids (ILs): Functionalized ionic liquids have been explored as novel media for this synthesis, sometimes used in conjunction with an organic solvent like 2-methyl-2-butanol (2M2B).[3]

-

-

Reaction Condition Optimization: Parameters such as temperature, water content, pH (of the enzyme preparation), and substrate molar ratio must be optimized to maximize the yield of the desired monoester.[5][7]

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is a synthesized example based on common laboratory practices for lipase-catalyzed synthesis in a DMSO/tert-butanol system.[1]

Materials:

-

Sucrose (finely powdered, dried)

-

Vinyl Laurate

-

Immobilized Lipase (e.g., from Candida antarctica)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

tert-Butanol

-

Molecular Sieves (3 Å)

-

Shaking incubator or water bath

-

Reaction vessel (e.g., 50 mL screw-cap flask)

Procedure:

-

Sucrose Preparation: Dry finely ground sucrose powder in an oven at 60°C overnight and store in a desiccator.[3]

-

Reactant Preparation: In a 50 mL screw-cap flask, dissolve the desired amount of sucrose in anhydrous DMSO with gentle swirling. For a typical reaction, a molar ratio of acyl donor to sucrose can range from 1:1 to much higher for the donor, depending on the specific optimization.[1] A common starting point is 0.4 mmol sucrose in 2 mL DMSO.[1]

-

Solvent Addition: Add the bulk solvent, tert-butanol (e.g., 8 mL), to the sucrose-DMSO solution.[1]

-

Addition of Enzyme and Desiccant: Add the immobilized lipase (e.g., 0.1 g) and molecular sieves (e.g., 1 g) to the reaction mixture.[1] The molecular sieves help to maintain anhydrous conditions, which favors the esterification reaction.

-

Incubation: Seal the flask and place it in a shaking incubator. Maintain the reaction at a constant temperature (e.g., 50-60°C) with agitation (e.g., 120 rpm) for a duration of 24 to 72 hours.[1][3]

-

Monitoring (Optional): The reaction progress can be monitored by taking small aliquots over time and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][8]

Data Presentation: Comparison of Enzymatic Synthesis Systems

| Enzyme | Acyl Donor | Solvent System | Temperature (°C) | Time (h) | Yield / Conversion | Citation |

| Protex 6L | Vinyl Laurate | tert-amyl alcohol/DMSO/water | 43 | 9 | 98.0% conversion to 1'-SML | [5] |

| Lipozyme TL IM | Vinyl Laurate | Ionic Liquid/2M2B | 60 | 72 | 37% conversion to 6-SML | [3] |

| Candida antarctica Lipase | Methyl Ester | n-hexane | 30 | 10 | 90.45% yield | [2] |

| T. lanuginosus Lipase (granulated) | Vinyl Laurate | tert-amyl alcohol/DMSO | 40 | ~10 | >95% yield | [6] |

Purification of this compound

Post-synthesis, the crude reaction mixture contains the desired SML, unreacted sucrose, unreacted vinyl laurate, the enzyme, solvents, and byproducts such as lauric acid.[1][4] A multi-step purification process is necessary to isolate the SML.

General Purification Strategy

The purification workflow is designed to systematically remove impurities based on their physical and chemical properties, primarily solubility.

-

Enzyme Removal: The immobilized enzyme and molecular sieves are first removed by simple filtration or centrifugation.[3]

-

Solvent Removal: The bulk organic solvent (e.g., tert-butanol) is removed under reduced pressure using a rotary evaporator.[1]

-

Removal of Water-Soluble Impurities: The remaining mixture (primarily SML, unreacted sucrose, and DMSO) is treated with water. This dissolves the highly polar unreacted sucrose and DMSO, while the more hydrophobic SML precipitates or remains as a solid.[1]

-

Removal of Lipid-Soluble Impurities: The crude SML solid is then washed with a non-polar solvent, such as hexane, to remove residual unreacted vinyl laurate and the lauric acid byproduct.[1]

Experimental Protocol: Purification

This protocol follows the general strategy outlined above.[1]

Materials:

-

Crude reaction mixture

-

Distilled Water

-

Hexane

-

Buchner funnel and filter paper or centrifugation equipment

-

Rotary evaporator

-

Vacuum oven or desiccator

Procedure:

-

Solid Removal: Filter the crude reaction mixture to remove the immobilized enzyme and molecular sieves.

-

Bulk Solvent Evaporation: Transfer the filtrate to a round-bottom flask and remove the tert-butanol using a rotary evaporator at approximately 50°C.[1]

-

Precipitation of SML: Add distilled water to the remaining concentrated liquid (containing DMSO). The volume ratio can vary, but a 1:2 (v/v) ratio of concentrate to water is a good starting point.[1] This will cause the SML to precipitate while unreacted sucrose and DMSO remain in the aqueous phase.

-

Isolation of Crude Product: Separate the solid SML from the aqueous solution via centrifugation followed by decanting the supernatant, or by vacuum filtration.[1]

-

Washing: Wash the collected solid multiple times with hexane to remove remaining lipid-soluble impurities.[1] After each wash, separate the solid by filtration or centrifugation.

-

Drying: Dry the final purified this compound powder under vacuum to remove any residual solvent. The final purity can be assessed by HPLC or NMR.[1]

Visualization of Workflows

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Purification Workflow

Caption: Multi-step workflow for the purification of this compound.

References

- 1. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. fao.org [fao.org]

- 5. Highly efficient synthesis of this compound by alkaline protease Protex 6L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biocompatibility and Cytotoxicity of Sucrose Monolaurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose monolaurate (SML) is a non-ionic surfactant belonging to the sucrose ester family. It is synthesized from renewable resources, typically through the esterification of sucrose with lauric acid, a saturated fatty acid.[1] Its amphiphilic nature, with a hydrophilic sucrose head and a lipophilic laurate tail, gives it excellent emulsifying properties.[2][3] this compound is recognized for its biocompatibility, high biodegradability, and low toxicity, leading to its widespread use in the food, cosmetic, and pharmaceutical industries.[3][4] In pharmaceutical formulations, it is of particular interest as a solubilizing agent, stabilizer, and permeation enhancer for oral drug delivery.[1][2][5] This guide provides an in-depth analysis of the biocompatibility and cytotoxicity profile of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Biocompatibility and Cytotoxicity Profile

The biocompatibility of this compound is highly dependent on its concentration and the route of exposure. While generally considered safe, particularly at concentrations used in food and cosmetics, it can exhibit cytotoxic effects at higher concentrations, which are often the same concentrations at which it functions as an effective permeation enhancer.[2]

In Vitro Cytotoxicity Studies

In vitro cell culture models are crucial for assessing the cytotoxicity of pharmaceutical excipients. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer with tight junctions, are a standard model for studying intestinal absorption and toxicity.

Studies on Caco-2 cells show that the cytotoxicity of this compound is both time and concentration-dependent.[2] At a concentration of 1 mM, no significant alteration in cell viability was observed after 1 hour of exposure; however, a 24-hour exposure at the same concentration reduced cell viability to 31% of the control.[2] Increasing the concentration to 2.5 mM resulted in a reduction in viability to 39% after 1 hour and 26% after 24 hours.[2] Other studies have indicated that concentrations of 5% and 10% w/w in a formulation were non-toxic to Caco-2 cells.[5][6] This suggests that the formulation can influence its cytotoxic profile. The release of lactate dehydrogenase (LDH), a marker for cell membrane damage, has been observed at concentrations starting from 0.1 mM.[7]

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| Caco-2 | 1 mM | 1 hour | No significant change in cell viability | [2] |

| Caco-2 | 1 mM | 24 hours | Cell viability reduced to 31% of control | [2][7] |

| Caco-2 | 2.5 mM | 1 hour | Cell viability reduced to 39% of control | [2] |

| Caco-2 | 2.5 mM | 24 hours | Cell viability reduced to 26% of control | [2] |

| Caco-2 | 0.1 mM | Not specified | LDH release observed | [7] |

| Caco-2 | 5-10% (w/w) | Not specified | Non-toxic in solid dispersion formulation | [5][6] |

| HaCaT (Human Keratinocytes) | 256 µg/mL | 24 hours | Significant reduction in cell viability | [8] |

| HaCaT (Human Keratinocytes) | 512 µg/mL | 24 hours | Significant reduction in cell viability | [8] |

Table 1: Summary of In Vitro Cytotoxicity Data for this compound.

Ex Vivo Studies on Intestinal Tissue

Ex vivo studies using isolated intestinal tissues provide a bridge between in vitro cell culture and in vivo animal models. These studies allow for the assessment of permeability and tissue integrity in a more physiologically relevant system. In isolated rat colonic tissue mucosae, this compound caused a concentration-dependent increase in the permeability of paracellular markers and a reduction in transepithelial electrical resistance (TEER), with 5 mM being a key concentration for these effects.[2][9] While some histological perturbation was noted, the ion transport capacity of the tissue was retained.[2][9]

| Tissue Model | Concentration | Parameter | Observation | Reference |

| Isolated Rat Colonic Mucosae | 5 mM | TEER | Significant reduction | [2][7] |

| Isolated Rat Colonic Mucosae | 5 mM | Permeability (Mannitol, FD4) | Significant increase | [2][7] |

| Isolated Rat Colonic Mucosae | 10 mM | Permeability ([¹⁴C]-mannitol) | 2.6-fold increase | [2] |

| Isolated Rat Colonic Mucosae | 10 mM | Permeability (FD4) | 8.2-fold increase | [2] |

Table 2: Ex Vivo Effects of this compound on Intestinal Mucosa.

In Vivo Biocompatibility Studies

In vivo studies in animal models are essential for evaluating the systemic and local toxicity of a substance.

-

Oral Toxicity: Long-term feeding studies in rats have demonstrated a low oral toxicity profile for sucrose fatty acid esters. In a 2-year study, rats fed a diet containing up to 5% sucrose fatty acid esters (a mixture including monolaurate) showed no adverse effects on survival, tumor incidence, hematology, clinical chemistry, or organ weights.[10] This indicates that this compound is not toxic or carcinogenic when administered orally over a long period at these concentrations.[10]

-

Dermal Irritation: Skin irritation studies in animals have yielded mixed results depending on the concentration and formulation. A hydrogel containing an unknown concentration of this compound was non-irritating to mouse skin.[11] However, 5% and 15% hydrophilic gel formulations showed some irritation potential in rabbits.[11] A 2% solution was found to be non-irritating in guinea pigs.[11]

-

Eye Irritation: In a rabbit eye irritation study, a 10% solution of this compound produced a Maximum Draize Rabbit Eye Score (MDES) of 21, indicating some potential for eye irritation.[11][12] Non-ionic surfactants, in general, can cause numbing of the cornea, which may mask discomfort and potentially lead to injury.[13]

| Study Type | Animal Model | Concentration/Dose | Duration | Findings | Reference |

| Oral Toxicity & Carcinogenicity | Rat | Up to 5% in diet | 2 years | Not toxic or carcinogenic | [10] |

| Dermal Irritation | Mouse | Unknown (in hydrogel) | Not specified | Non-irritating | [11] |

| Dermal Irritation | Rabbit | 5% and 15% (in gel) | Not specified | Some irritation potential | [11] |

| Dermal Irritation | Guinea Pig | 2% solution | Not specified | Non-irritating | [11] |

| Eye Irritation | Rabbit | 10% solution | Single instillation | MDES Score of 21 (irritant) | [11][12] |

| Intestinal Instillation | Rat | 50 mM and 100 mM | Single dose | Little to no damage to intestinal loops | [2][9] |

Table 3: Summary of In Vivo Biocompatibility Data for this compound.

Mechanisms of Action

Cytotoxicity and Permeation Enhancement

The mechanisms underlying the cytotoxicity and permeation-enhancing effects of this compound are intrinsically linked and primarily involve interaction with the cell membrane.[2][14]

-

Membrane Perturbation: As a surfactant, this compound can insert its lipophilic laurate tail into the lipid bilayer of the cell membrane. This disrupts the membrane's integrity and fluidity.[2][14]

-

Tight Junction Modulation: At the intestinal barrier, this membrane perturbation leads to the opening of tight junctions, the protein complexes that regulate paracellular transport. This is evidenced by a reduction in TEER and altered expression of tight junction proteins like ZO-1.[2] This action increases the permeability of the epithelium to molecules that would typically be excluded, which is the basis for its use as a permeation enhancer.[1][2]

-

Mitochondrial and Plasma Membrane Potential: Studies have shown that this compound can decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells, suggesting an impact on cellular energy metabolism and ion gradients, which can contribute to cytotoxicity.[2]

-

Cell Lysis: At higher concentrations, the extensive membrane disruption leads to the leakage of intracellular components, such as LDH and potassium ions, ultimately resulting in cell lysis and death.[7][15]

Caption: Proposed mechanism of this compound action on epithelial cells.

Key Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of biocompatibility and cytotoxicity.

In Vitro Cell Viability (MTS/MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTS or MTT) to a colored formazan product, which is soluble in the cell culture medium (for MTS) or requires solubilization (for MTT). The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours at 37°C and 5% CO₂.[16]

-

Treatment: Remove the culture medium and expose the cells to various concentrations of this compound (e.g., 0.1 mM to 10 mM) in fresh medium for the desired exposure time (e.g., 1, 4, or 24 hours).[2][16] Include untreated cells as a negative control and a known cytotoxic agent (e.g., 0.05% Triton X-100) as a positive control.

-

MTS/MTT Addition: After incubation, add 20 µL of the MTS reagent (or MTT solution) to each well and incubate for 1-4 hours at 37°C.[16]

-

Solubilization (for MTT only): If using MTT, add a solubilizing agent like DMSO to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 490 nm (for MTS) or ~570 nm (for MTT).[2][16]

-

Calculation: Express cell viability as a percentage relative to the untreated control cells.

Caption: Experimental workflow for an in vitro cell viability assay (MTS/MTT).

Ex Vivo Intestinal Permeability Assay (Ussing Chamber)

This technique measures the transport of ions and molecules across an intact epithelial tissue mounted between two chambers.

Principle: The isolated intestinal mucosa is mounted as a flat sheet in an Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides. The system allows for the measurement of TEER and the flux of marker molecules across the tissue.

Protocol:

-

Tissue Preparation: Euthanize a rat and excise a segment of the intestine (e.g., colon). Open the segment along the mesenteric border and rinse with ice-cold Krebs-Henseleit buffer.

-

Mounting: Mount the intestinal mucosa in the Ussing chamber with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

-

Equilibration: Allow the tissue to equilibrate for 20-30 minutes in the buffer, gassed with 95% O₂/5% CO₂ at 37°C.

-

TEER Measurement: Measure the basal TEER using a voltage-clamp apparatus.

-

Treatment: Add this compound to the apical chamber at the desired concentration. Add a paracellular marker (e.g., ¹⁴C-mannitol or FD4) to the apical chamber.

-

Sampling: At set time intervals (e.g., every 30 minutes for 2 hours), take samples from the basolateral chamber to measure the amount of marker that has crossed the tissue.

-

Analysis: Quantify the marker concentration using a liquid scintillation counter (for radiolabels) or a fluorescence plate reader. Calculate the apparent permeability coefficient (Papp). Monitor TEER throughout the experiment.

Caption: Workflow for an ex vivo intestinal permeability study using an Ussing chamber.

Hemolysis Assay

This assay assesses the blood compatibility of a substance by measuring its ability to lyse red blood cells (RBCs).

Principle: When RBCs are damaged, they release hemoglobin. The amount of free hemoglobin in the supernatant after incubation with the test substance can be quantified spectrophotometrically and is a direct measure of hemolysis.

Protocol:

-

Blood Collection: Obtain fresh blood (e.g., from a rat or human donor) stabilized with an anticoagulant like heparin or EDTA.[17]

-

RBC Isolation: Centrifuge the whole blood to pellet the RBCs. Remove the plasma and buffy coat. Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.[17]

-

RBC Suspension: Prepare a diluted suspension of RBCs (e.g., 2% v/v) in PBS.[17]

-

Treatment: In a microplate or microcentrifuge tubes, mix the RBC suspension with various concentrations of this compound.[17]

-

Controls: Prepare a negative control (RBCs in PBS only) and a positive control (RBCs in a known lytic agent like distilled water or Triton X-100) for 0% and 100% hemolysis, respectively.[17][18]

-

Incubation: Incubate the samples at 37°C for a specified time, typically 1 to 4 hours.[17][19]

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.[19]

-

Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at ~577 nm or 415 nm.[17][19]

-

Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100[17][18]

Conclusion

This compound demonstrates a favorable biocompatibility profile, particularly for oral and dermal applications, which is supported by its long history of use in food and cosmetic products. Its cytotoxicity is clearly concentration-dependent. At low concentrations, it is well-tolerated by cells and tissues. At higher concentrations, it can disrupt cell membranes, leading to cytotoxicity. This membrane-perturbing effect is also the mechanism behind its efficacy as a permeation enhancer. Therefore, for drug development professionals, the key is to identify a therapeutic window where this compound can effectively enhance drug absorption without causing significant local toxicity. The data and protocols presented in this guide provide a comprehensive framework for evaluating this compound in specific formulations and for ensuring its safe and effective use in pharmaceutical products.

References

- 1. This compound Reagent|High Purity [benchchem.com]

- 2. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. cir-safety.org [cir-safety.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

- 18. thno.org [thno.org]

- 19. haemoscan.com [haemoscan.com]

The Role of Hydrogen Bonding in the Self-Assembly of Sucrose Monolaurate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly mechanism of sucrose monolaurate in aqueous solutions, with a particular focus on the critical role of hydrogen bonding. Sucrose esters, such as this compound, are non-toxic, biodegradable surfactants derived from renewable resources, making them highly attractive for applications in pharmaceuticals, cosmetics, and food science.[1][2][3] Understanding their aggregation behavior is paramount for the rational design of novel drug delivery systems and other advanced formulations.

Introduction to this compound Self-Assembly

This compound is an amphiphilic molecule consisting of a hydrophilic sucrose headgroup and a hydrophobic lauric acid tail. In aqueous solutions, these molecules spontaneously self-assemble into supramolecular structures like micelles and vesicles once their concentration reaches a critical value known as the critical micelle concentration (CMC).[4] This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails and water molecules.

However, the self-assembly of sucrose esters is more complex than that of typical nonionic surfactants. The sucrose headgroup, with its multiple hydroxyl groups, is capable of forming extensive hydrogen bond networks. These interactions play a decisive role in the aggregation properties and the morphology of the resulting structures.[1][5]

Quantitative Data on this compound Aggregation

The following tables summarize key quantitative data for the self-assembly of this compound in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of this compound

| Temperature (°C) | CMC (M) | Experimental Method | Reference |

| 25 | 3.5 x 10⁻⁴ | Not Specified | [6] |

| 25 | Not Specified | Fluorescence and Surface Tension | [7] |

Table 2: Physicochemical Properties of this compound Micelles

| Property | Value | Conditions | Experimental Method | Reference |

| Micelle Diameter | 5.4 nm | Low surfactant concentration | Dynamic Light Scattering, X-ray Scattering | [1] |

| Hydrodynamic Radius | 29.2 Å (2.92 nm) | Not Specified | Laser Light Scattering | [8] |

| Micelle Shape | Spherical | Low surfactant concentration | Dynamic Light Scattering, X-ray Scattering | [1] |

| Micelle Shape | Spheroidal | Not Specified | Laser Light Scattering | [8] |

The Central Role of Hydrogen Bonding

At low concentrations, the self-assembly of this compound is dominated by hydrophobic interactions, leading to the formation of spherical micelles.[1] However, as the concentration of the surfactant increases, hydrogen bonding between the sucrose headgroups of adjacent micelles becomes a significant driving force for further organization.[1] This leads to the formation of interconnected, thread-like micellar structures, sometimes described as a "pearl necklace" arrangement.[1]

The importance of hydrogen bonding is underscored by studies involving the addition of urea, a known hydrogen bond disruptor. The presence of 6 M urea significantly reduces the clustering of micelles and leads to a decrease in the viscosity of the solution, confirming the crucial role of hydrogen bonds in the supramolecular organization of this compound at higher concentrations.[1]

Self-assembly of this compound at different concentrations.

Experimental Protocols

A variety of experimental techniques are employed to characterize the self-assembly of this compound.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tensiometry:

This method relies on the principle that surfactants lower the surface tension of a solvent.

-

Apparatus: A Du Noüy ring tensiometer is commonly used.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution at a constant temperature (e.g., 25°C).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the point where the slope of the curve changes.[7]

-

b) Fluorescence Spectroscopy:

This technique utilizes fluorescent probes that are sensitive to the polarity of their microenvironment.

-

Probe: Pyrene or Laurdan are often used.[7]

-

Procedure:

-

Prepare a series of this compound solutions and add a small, constant amount of the fluorescent probe.

-

Excite the probe at an appropriate wavelength and measure the emission spectrum.

-

For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is plotted against the surfactant concentration. A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the nonpolar micellar core.

-

The CMC is determined from the inflection point of this plot.[9]

-

Workflow for CMC determination using fluorescence spectroscopy.

Characterization of Micellar Size and Shape

a) Dynamic Light Scattering (DLS):

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.

-

Procedure:

-

Prepare a dust-free solution of this compound above its CMC.

-

Place the solution in the DLS instrument.

-

The instrument measures the autocorrelation of the scattered light intensity.

-

From the decay rate of the autocorrelation function, the diffusion coefficient of the micelles can be calculated.

-

The hydrodynamic radius of the micelles is then determined using the Stokes-Einstein equation.

-

b) Small-Angle X-ray Scattering (SAXS):

SAXS provides information about the size, shape, and internal structure of nanoparticles.

-

Procedure:

-

A solution of this compound is exposed to a collimated X-ray beam.

-

The scattered X-rays are detected at small angles.

-

The scattering pattern is analyzed to determine the form factor and structure factor of the micelles.

-

This information can be used to model the shape (e.g., spherical, ellipsoidal) and size of the aggregates.[10]

-

Molecular Structure and Hydrogen Bonding Network

The ability of the sucrose headgroup to form both intramolecular and intermolecular hydrogen bonds is a key feature influencing its self-assembly. In an aqueous environment, there is a dynamic interplay between sucrose-water and sucrose-sucrose hydrogen bonds.

Hydrogen bonding network in a this compound aggregate.

Implications for Drug Development

The unique self-assembly properties of this compound, governed by a combination of hydrophobic effects and hydrogen bonding, make it a versatile excipient in drug delivery. The ability to form different structures (spherical vs. thread-like micelles) at varying concentrations allows for the tuning of formulation properties such as viscosity and drug loading capacity.[8] The biocompatibility and biodegradability of sucrose esters further enhance their appeal for pharmaceutical applications.[2][3]

Conclusion

The self-assembly of this compound in aqueous solutions is a sophisticated process influenced by a delicate balance of hydrophobic interactions and hydrogen bonding. While hydrophobic forces drive the initial formation of micelles, hydrogen bonding between the sucrose headgroups dictates the morphology and interactions of these aggregates at higher concentrations. A thorough understanding of these mechanisms, supported by the experimental techniques outlined in this guide, is essential for leveraging the full potential of this compound in advanced formulations and drug delivery systems.

References

- 1. This compound self-assembly via hydrogen bonding: role of surfactant concentration and urea – LCPE [lcpe.uni-sofia.bg]

- 2. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]

- 3. Sucrose ester surfactants: current understanding and emerging perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. esrf.fr [esrf.fr]

The Dance of Sweet and Fat: A Technical Guide to Sucrose Monolaurate's Interaction with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Sucrose monolaurate (SML), a non-ionic surfactant composed of a hydrophilic sucrose head and a lipophilic lauric acid tail, is gaining significant attention in the pharmaceutical and cosmetic industries.[1][2] Its biocompatibility and unique interfacial properties make it a compelling candidate as a permeation enhancer, emulsifier, and solubilizing agent. This in-depth technical guide explores the molecular interactions of this compound with lipid bilayers, providing a comprehensive overview of its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these interactions.

Core Mechanisms of Interaction: Disrupting the Barrier

The primary mode of action of this compound on lipid bilayers is the disruption of the membrane's structural integrity. Its amphiphilic nature allows it to insert into the lipid bilayer, leading to a cascade of events that ultimately enhance the permeability of the membrane.[1]

The proposed mechanisms include:

-

Membrane Disruption and Increased Permeability: SML molecules integrate into the lipid bilayer, which alters its permeability. This disruption can lead to the leakage of essential intracellular components, ultimately causing cellular dysfunction.[1]

-

Alteration of Tight Junctions: Studies on Caco-2 cell monolayers, a model for the intestinal barrier, have shown that this compound can modulate the expression of tight junction proteins like ZO-1, claudin-1, and claudin-4.[2][3][4] This leads to the opening of the paracellular pathway, allowing for the passage of molecules that would typically be excluded.[2][3]

-

Membrane Fluidization: this compound has been shown to increase the fluidity of cell membranes.[4][5] This effect is attributed to the insertion of the lauric acid tail into the hydrophobic core of the bilayer, which disrupts the ordered packing of the lipid acyl chains.

The interaction of this compound with a lipid bilayer can be visualized as a multi-step process, from initial partitioning into the membrane to the eventual disruption of its structure.

Caption: A diagram illustrating the proposed mechanism of this compound's interaction with a lipid bilayer.

Quantitative Effects on Lipid Bilayer Properties

The interaction of this compound with lipid bilayers has been quantified using various biophysical and cell-based assays. The following tables summarize key quantitative data from the literature.

| Parameter | Model System | SML Concentration | Observation | Reference |

| Transepithelial Electrical Resistance (TEER) | Caco-2 monolayers | 0.5 mM | Transient reduction in TEER | [3] |

| Caco-2 monolayers | 1 mM | Irreversible reduction in TEER | [3] | |

| Rat intestinal mucosae | 8 mM | ~80% reduction in TEER within 5 minutes | [6] | |

| Apparent Permeability Coefficient (Papp) of [¹⁴C]-mannitol | Caco-2 monolayers | 1 mM | Significant increase in Papp | [2][3] |

| Rat colonic tissue mucosae | 5 mM | Significant increase in Papp | [3] | |

| Rat colonic tissue mucosae | 10 mM | 2.6-fold increase in Papp | [3] | |

| Critical Micellar Concentration (CMC) | Krebs-Henseleit buffer | - | 0.34 mM | [6] |

| Water | - | 0.45 mM | [4] | |

| Cytotoxicity (TC₅₀) | Caco-2 cells (120 min exposure) | - | 0.1 - 0.4 mM | [6] |

Table 1: Quantitative Effects of this compound on Barrier Function and Physical Properties.

| Parameter | Model System | SML Concentration | Observation | Reference |

| Blood Glucose Reduction (co-administered with insulin) | Rat jejunal instillations | 50 mM | Significant reduction | [3] |

| Rat colonic instillations | 100 mM | Relative bioavailability of 8.9% | [3] | |

| Alendronate Absorption | Rat small and large intestinal closed loops | 1% w/v | Concentration-dependent increase in absorption | [3][4] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound as a Permeation Enhancer.

Experimental Protocols for Studying this compound-Lipid Bilayer Interactions

A variety of experimental techniques are employed to characterize the interaction between this compound and lipid bilayers. Below are detailed methodologies for key experiments.

Caco-2 Monolayer Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption.

Caption: A flowchart outlining the key steps in a Caco-2 monolayer permeability assay.

Detailed Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.

-

Monolayer Integrity Assessment: The transepithelial electrical resistance (TEER) is measured using an epithelial volt-ohm meter to confirm the integrity of the cell monolayer. A high TEER value indicates a tight barrier.

-

Treatment: The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound at the desired concentration and a non-absorbable marker molecule (e.g., [¹⁴C]-mannitol or fluorescein isothiocyanate-dextran).

-

Sampling: At predetermined time intervals, samples are collected from the basolateral (lower) chamber and replaced with fresh transport buffer.

-

Quantification: The concentration of the marker molecule in the basolateral samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled markers or fluorescence spectroscopy for fluorescent markers).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the marker molecule, A is the surface area of the membrane, and C₀ is the initial concentration of the marker in the apical chamber. The final TEER is also measured to assess any lasting damage to the monolayer.

Ussing Chamber Experiments with Isolated Intestinal Mucosae

This ex vivo technique allows for the study of transport across native intestinal tissue.

Detailed Methodology:

-

Tissue Preparation: A section of the intestine (e.g., jejunum or colon) is excised from a laboratory animal (e.g., rat) and the mucosal layer is carefully isolated.

-

Mounting: The isolated mucosal tissue is mounted between the two halves of an Ussing chamber, separating the apical and basolateral sides.

-

Equilibration: Both chambers are filled with an appropriate physiological buffer (e.g., Krebs-Henseleit buffer) and gassed with 95% O₂ / 5% CO₂. The tissue is allowed to equilibrate.

-

Electrophysiological Measurements: The transepithelial electrical resistance (TEER) and short-circuit current (Isc) are continuously monitored to assess tissue viability and integrity.

-

Treatment and Flux Studies: this compound and a paracellular marker are added to the apical chamber. Samples are taken from the basolateral chamber at regular intervals to determine the flux of the marker across the tissue.[3]

-

Histological Analysis: After the experiment, the tissue can be fixed, sectioned, and stained for histological examination to assess any morphological changes or damage caused by the treatment.[3][6]

Fluorescence Anisotropy to Measure Membrane Fluidity

This spectroscopic technique provides insights into the microviscosity of the lipid bilayer.

Detailed Methodology:

-

Vesicle Preparation: Liposomes or cell membrane vesicles are prepared and incubated with a fluorescent probe that partitions into the lipid bilayer (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

-

This compound Treatment: The labeled vesicles are then treated with varying concentrations of this compound.

-

Fluorescence Anisotropy Measurement: The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured using a fluorometer.

-

Data Analysis: The fluorescence anisotropy (r) is calculated using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to visualize and understand the interactions at an atomic level.[7][8][9][10][11][12]

Caption: A simplified workflow for conducting molecular dynamics simulations of SML-lipid bilayer interactions.

Detailed Methodology:

-

System Setup: A model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) is constructed using molecular modeling software. The bilayer is then solvated with water molecules, and ions are added to neutralize the system. This compound molecules are placed in the aqueous phase.

-

Force Field Selection: An appropriate force field (e.g., CHARMM, GROMOS) is chosen to describe the interatomic interactions.

-

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to allow the system to reach a stable state.

-

Production Simulation: A long simulation is run under NPT conditions to generate trajectories of all atoms in the system over time.

-

Analysis: The trajectories are analyzed to calculate various properties, such as the location and orientation of this compound within the bilayer, the effect on lipid order parameters, changes in bilayer thickness, and the formation of any pores or defects.

Implications for Drug Development

The ability of this compound to reversibly modulate the permeability of lipid bilayers makes it a highly attractive excipient for drug delivery applications.[3] Its potential to enhance the oral bioavailability of poorly absorbed drugs, including peptides and other macromolecules, is of particular interest.[3] Furthermore, its solubilizing properties can be leveraged to formulate poorly water-soluble active pharmaceutical ingredients.[13] As a generally recognized as safe (GRAS) substance, this compound offers a favorable safety profile for pharmaceutical formulations.

Conclusion

This compound's interaction with lipid bilayers is a multifaceted process involving membrane insertion, fluidization, and the modulation of intercellular junctions. These molecular-level interactions translate into a potent permeation-enhancing effect, which has been quantified through a variety of in vitro and ex vivo models. The experimental protocols detailed in this guide provide a robust framework for further investigation into the applications of this compound in drug delivery and other fields. A thorough understanding of these fundamental interactions is crucial for the rational design of novel and effective formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sucrose ester embedded lipid carrier for DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Does Sucrose Change Its Mechanism of Stabilization of Lipid Bilayers during Desiccation? Influences of Hydration and Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 10. Molecular dynamics simulations of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solubilization of lipid bilayers by myristyl sucrose ester: effect of cholesterol and phospholipid head group size - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of Sucrose Monolaurate in Different Solvent Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose monolaurate (SML), a non-ionic surfactant composed of a hydrophilic sucrose headgroup and a lipophilic laurate tail, is widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and stabilizing properties. The functionality of SML is intrinsically linked to its three-dimensional structure and conformational dynamics in various solvent environments. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the influence of different solvent systems on its structure. We delve into the key experimental and computational techniques employed for this analysis, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. This document summarizes key quantitative data, provides detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of SML's behavior at the molecular level, which is crucial for the rational design of drug delivery systems and other advanced formulations.

Introduction

The amphiphilic nature of this compound dictates its self-assembly into micelles and its interaction with biological membranes, processes that are highly dependent on the surrounding solvent. Understanding the conformational landscape of SML in different solvents, such as water and dimethyl sulfoxide (DMSO), is paramount for predicting and controlling its physicochemical properties. The conformation of the sucrose headgroup, particularly the flexibility of the glycosidic linkage and the orientation of the hydroxyl groups, as well as the conformation of the laurate tail, are key determinants of its functionality. This guide will explore the methodologies used to elucidate these structural features.

Conformational Landscape of the Sucrose Headgroup

The conformational preferences of the sucrose moiety in SML are largely governed by the dihedral angles of the glycosidic bond, defined as Φ (O5'-C1'-O2-C2) and Ψ (C1'-O2-C2-C5), and the network of intramolecular hydrogen bonds. Molecular dynamics simulations of sucrose in aqueous and DMSO solutions provide valuable insights into the probable conformations of the SML headgroup.

Glycosidic Linkage Conformation

Molecular dynamics simulations of sucrose reveal that its conformation in solution is not rigid but rather exists as an equilibrium of several conformers.[1] The dominant conformations are influenced by the solvent environment. In aqueous solutions, the sucrose molecule is extensively hydrogen-bonded to water molecules.[2] In contrast, DMSO, being a hydrogen bond acceptor, competes for hydrogen bonds with the sucrose hydroxyl groups, leading to shifts in the conformational equilibrium.[3]

Table 1: Predominant Glycosidic Dihedral Angles (Φ and Ψ) of Sucrose in Water and DMSO from Molecular Dynamics Simulations

| Solvent System | Conformer | Φ (degrees) | Ψ (degrees) | Population (%) |

| Water (TIP3P) | 1 | 105 ± 15 | -50 ± 20 | ~70 |

| 2 | -170 ± 20 | 175 ± 20 | ~20 | |

| 3 | 70 ± 15 | 170 ± 20 | ~10 | |

| DMSO | 1 | 95 ± 20 | -60 ± 25 | ~60 |

| 2 | -165 ± 25 | 170 ± 25 | ~25 | |

| 3 | 65 ± 20 | 165 ± 25 | ~15 |

Note: This data is based on simulations of unsubstituted sucrose and serves as an approximation for the sucrose headgroup of SML. The presence of the laurate chain may induce minor shifts in these values.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds play a crucial role in stabilizing the conformation of the sucrose moiety. The solvent's ability to act as a hydrogen bond donor or acceptor significantly impacts the lifetime and prevalence of these internal hydrogen bonds.

Table 2: Key Intramolecular Hydrogen Bonds in the Sucrose Moiety and Their Behavior in Different Solvents

| Hydrogen Bond | Description | Behavior in Water | Behavior in DMSO |

| O2-H...O1' | Between the glucose and fructose rings | Transient, competes with water | More persistent due to less competition |

| O6-H...O5' | Involving the primary hydroxyl of glucose | Solvent-exposed, frequently disrupted | Can be more stable |

| O3'-H...O2 | Fructose ring hydrogen bond | Highly dynamic | Influenced by DMSO's H-bond acceptance |

Conformation of the Laurate Chain

The flexible laurate chain can adopt a multitude of conformations. In aqueous solutions, the hydrophobic effect drives the laurate tail to adopt a more compact conformation to minimize its contact with water. In a less polar solvent like DMSO, or within the hydrophobic core of a micelle, the laurate chain will have greater conformational freedom and adopt more extended structures. The specific conformation of the laurate chain is critical for the packing of SML molecules in self-assembled structures.

Experimental and Computational Methodologies

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic and dynamic view of SML in different solvent environments, allowing for the exploration of its conformational landscape over time.

-

System Setup:

-

The initial coordinates of this compound (6-O-lauroylsucrose) are generated using a molecular builder program.

-

The SML molecule is placed in the center of a cubic or dodecahedron simulation box.

-

The box is solvated with the desired solvent (e.g., TIP3P water or a DMSO/water mixture). The box dimensions are chosen to ensure a minimum distance of 1.0 nm between the solute and the box edge.

-

Counter-ions are added to neutralize the system if necessary.

-

-

Force Field Selection:

-

The GLYCAM06 force field is recommended for the sucrose moiety due to its robust parameterization for carbohydrates.[1]

-

The General Amber Force Field (GAFF) can be used for the laurate tail.

-

Charges for the laurate portion are typically derived using a quantum mechanical calculation (e.g., at the HF/6-31G* level) followed by a restrained electrostatic potential (RESP) fitting.

-

-

Energy Minimization:

-

The solvated system is subjected to energy minimization to remove any steric clashes. This is typically performed in two stages: first with the solute restrained, and then with the entire system allowed to relax.

-

-

Equilibration:

-

The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble using a thermostat (e.g., Berendsen or Nosé-Hoover).

-

The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density. This is typically run for several nanoseconds until the pressure and density have stabilized.

-

-

Production Run:

-

The production simulation is run for a significant length of time (e.g., 100-500 ns) under the NPT ensemble to generate a trajectory for analysis.

-

The particle mesh Ewald (PME) method is used for treating long-range electrostatic interactions.

-

A cutoff is applied for short-range non-bonded interactions.

-

The LINCS or SHAKE algorithm is used to constrain bonds involving hydrogen atoms, allowing for a longer time step (e.g., 2 fs).

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to extract conformational data, including:

-

Dihedral angle distributions (Φ and Ψ).

-

Intramolecular hydrogen bond analysis (lifetimes, distances, angles).

-

Solvent accessible surface area (SASA).

-

Radial distribution functions (RDFs) to characterize solvation shells.

-

-

Caption: Workflow for Molecular Dynamics Simulation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for probing the conformation of molecules in solution. Key NMR parameters, such as Nuclear Overhauser Effects (NOEs) and scalar coupling constants (J-couplings), provide information about through-space distances and dihedral angles, respectively.

-

Sample Preparation:

-

This compound is dissolved in the deuterated solvent of choice (e.g., D₂O or DMSO-d₆) to a concentration typically in the range of 1-10 mM.

-

A small amount of an internal standard (e.g., DSS or TMS) may be added for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

A suite of 1D and 2D NMR experiments are performed at a constant temperature (e.g., 298 K).

-

1D ¹H NMR: Provides an overview of the proton signals. The ¹H NMR spectrum of sucrose laurate shows characteristic signals for the anomeric protons of the sucrose moiety and the aliphatic protons of the laurate chain.[4]

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same spin system, aiding in the assignment of resonances within the sucrose and laurate moieties.

-

2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for assigning overlapping sugar ring protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, facilitating the assignment of carbon resonances.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying the site of laurate esterification.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the inter-proton distance and are the primary source of experimental distance restraints for conformational analysis.

-

-

-

Data Processing and Analysis:

-

The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction).

-

Resonances are assigned using the combination of 2D NMR spectra.

-

NOE cross-peaks are integrated to obtain volume information, which is then converted into distance restraints.

-

Scalar coupling constants are measured from high-resolution 1D or 2D spectra.

-

The experimental restraints (distances and dihedral angles) are used in conjunction with molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

-

Caption: Workflow for NMR-based Conformational Analysis of this compound.

Influence of Solvent on SML Conformation: A Logical Relationship

The interplay between SML and the solvent is a key determinant of its conformational preferences. This relationship can be visualized as a logical flow where the solvent properties directly influence the molecular interactions and, consequently, the observed conformation.

Caption: Logical Flow of Solvent Influence on SML Conformation.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires the synergistic application of computational and experimental techniques. While detailed conformational studies specifically on SML are still emerging, a wealth of information from studies on sucrose provides a strong foundation for understanding the behavior of the hydrophilic headgroup. Molecular dynamics simulations offer a powerful tool to predict the conformational ensemble of SML in different solvents, highlighting the influence of solvent polarity and hydrogen bonding on the glycosidic linkage and intramolecular interactions. NMR spectroscopy provides crucial experimental restraints for validating these models and determining the solution structure. A thorough understanding of the conformational landscape of SML is indispensable for optimizing its application in drug delivery, food technology, and cosmetics, enabling the design of more effective and stable formulations. Further research focusing on the direct investigation of SML and other sucrose esters will undoubtedly provide a more refined picture of their structure-function relationships.

References

Understanding the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Monolaurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for the characterization of surfactants, including sucrose monolaurate. This guide provides a comprehensive overview of the HLB of this compound, detailing its theoretical calculation, experimental determination, and significance in various applications, particularly within the pharmaceutical and drug development sectors.

Introduction to the Hydrophilic-Lipophilic Balance (HLB) System